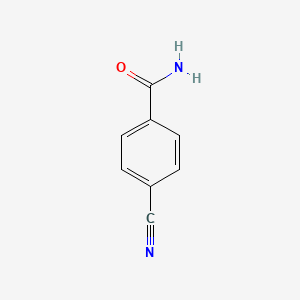

4-Cyanobenzamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-cyanobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKWTMJZHKZKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184424 | |

| Record name | p-Cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-34-2 | |

| Record name | 4-Cyanobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cyanobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYANOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P9UG7V78S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Chemistry of 4 Cyanobenzamide

Advanced Synthetic Routes

Several methods have been developed for the synthesis of 4-cyanobenzamide and its derivatives, ranging from the selective hydrolysis of dinitriles to modern catalytic approaches.

A primary and long-standing method for synthesizing this compound is the partial hydrolysis of 1,4-dicyanobenzene. bas.bggoogle.com This process requires careful control of reaction conditions to selectively hydrolyze only one of the two nitrile groups. Various approaches have been explored to optimize this selective conversion. One such method involves reacting terephthalonitrile (B52192) with acetamide (B32628) in the presence of a palladium bromide catalyst. google.com Another approach is the disproportionation reaction between a nitrile and a carboxylic acid, although this can require harsh conditions. google.com The goal of these optimizations is to achieve a high yield and selectivity for this compound, making it an economically viable process for producing this key intermediate. google.com

This compound serves as a crucial building block in the multistep synthesis of more complex and often biologically active molecules. One notable example is the synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride. In this synthesis, the this compound moiety is typically introduced by reacting a suitable amine with 4-cyanobenzoyl chloride. This amidation step is a common strategy to incorporate the this compound structure into a larger molecular framework. vulcanchem.com The synthesis of such derivatives highlights the role of this compound as a versatile reagent in medicinal chemistry and drug discovery.

The selective conversion of nitriles to amides is a fundamental transformation in organic chemistry. This compound is often used as a model substrate in the development of new catalytic systems for this chemo- and homoselective hydration of nitriles. The challenge lies in achieving high selectivity for the amide without over-hydrolysis to the carboxylic acid. Various catalytic systems have been developed to facilitate this transformation under mild conditions.

Transamidation, the exchange of the amide group, is a valuable reaction for the synthesis of new amide compounds. This compound can participate in transamidation reactions, where its amide group is exchanged with another amine. These reactions are often catalyzed by metal complexes or proceed under specific reaction conditions. The ability of this compound to undergo transamidation expands its utility in the synthesis of diverse amide-containing molecules.

Palladium-catalyzed carbonylation reactions offer a powerful method for the synthesis of amides, including this compound. One such approach involves the carbonylative coupling of ortho-iodophenols with cyanamide (B42294) in the presence of a palladium catalyst and a carbon monoxide source like molybdenum hexacarbonyl. diva-portal.org This reaction proceeds through a carbonylation-cyclization sequence. diva-portal.org Another strategy is the nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes. For instance, N-(4-(tert-Butyl)phenyl)-4-cyanobenzamide was prepared from 4-iodobenzonitrile (B145841) and 1-(tert-butyl)-4-nitrobenzene. Organozinc halides can also be reacted with trichloroacetyl isocyanate, followed by hydrolysis, to produce primary amides like this compound in high yield. acs.org Specifically, 4-cyanophenylzinc iodide reacts with trichloroacetyl isocyanate and after basic hydrolysis, this compound was isolated in 95% yield. acs.org

Transamidation Reactions Involving this compound

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms of this compound transformations is crucial for optimizing existing synthetic methods and developing new ones. A combined experimental and computational approach using IR spectroscopy and DFT calculations has been employed to study the structural changes that occur when this compound is converted into its azanion. bas.bg This conversion has a minimal effect on the cyano stretching frequency but significantly impacts the amide's carbonyl and C-N stretching bands. bas.bg Computational studies have shown that the non-planar this compound molecule transforms into a planar azanion upon deprotonation. bas.bg

Furthermore, mechanistic studies on proton-coupled electron transfer (PCET) have revealed insights into the reactivity of this compound. acs.org In photocatalytic reactions, the electron-withdrawing nature of the nitrile group in this compound can influence the rate of subsequent reactions by destabilizing radical intermediates. acs.org

The reaction of a cyanobenzamide compound with a nitrite (B80452) salt under acidic conditions is believed to proceed through the formation of nitrous acid, which then reacts with the amide group to yield the corresponding cyanobenzoic acid. google.com

Proton-Coupled Electron Transfer (PCET) Mechanisms and N-H Bond Activation

Proton-coupled electron transfer (PCET) represents a crucial mechanism for the activation of N-H bonds in benzamides, including this compound. thieme-connect.deacs.org This process involves the simultaneous transfer of a proton and an electron, offering a pathway that avoids high-energy charged intermediates often generated in stepwise transfers. acs.org The chemoselectivity of PCET reactions is highly dependent on whether the mechanism is stepwise or concerted. acs.org

In the context of benzamides, PCET enables the generation of amidyl radicals. thieme-connect.de For instance, in electrochemical amidation, the acidic solvent hexafluoroisopropanol (HFIP) can facilitate the oxidation of benzamide (B126) to an amidyl radical through a PCET process. thieme-connect.de This is supported by NMR studies showing a hydrogen-bonding effect between HFIP and the benzamide N-H group. thieme-connect.de

Azanion Formation: Spectral and Structural Changes

The conversion of this compound into its corresponding azanion (deprotonated amide) induces significant changes in its spectral and structural properties. bas.bgbas.bg This transformation can be achieved by treating the parent compound with a strong base, such as sodium methoxide (B1231860) in dimethyl sulfoxide (B87167) (DMSO). bas.bg

Spectral Changes:

Infrared (IR) spectroscopy reveals dramatic shifts upon azanion formation. bas.bgresearchgate.net

Amide Bands: The most pronounced effects are observed in the amide vibrational modes. The C=O and C–N stretching bands are strongly affected, indicating significant delocalization of the negative charge across the amide group. bas.bgresearchgate.net In the azanion, these vibrational modes become strongly delocalized and contribute to several different vibrations. bas.bg

Cyano Band: In contrast, the effect on the C≡N stretching frequency is weak. bas.bgresearchgate.net This suggests that the cyano group and the azanionic center, though part of the same conjugated system, interact weakly due to their distance and the lack of direct formal resonance between them. bas.bg

Structural Changes:

Computational studies, such as those using Density Functional Theory (DFT), indicate a significant structural rearrangement upon azanion formation. bas.bgbas.bg

The neutral this compound molecule is non-planar. bas.bgbas.bg

Upon conversion to the azanion, the molecule adopts a planar conformation. bas.bgbas.bg These major structural changes are concentrated at and near the newly formed azanionic center. bas.bgresearchgate.net

The azanion of this compound can exist in two possible conformations, with one being significantly more stable (by approximately 31.01 kJ·mol⁻¹) and therefore strongly predominant. bas.bgbas.bg The pKa of this compound in DMSO has been estimated to be around 14.2, classifying it as a moderately weak N-H acid. bas.bg

Dehydration and Hydrogen Transfer Pathways

This compound can be formed through the dehydration of precursor molecules and can itself undergo further dehydration or hydrogen transfer reactions. arabjchem.org One synthetic pathway involves the dehydration of terephthalamide's isomer (compound 16 in the study), which is formed through hydrogen transfer from terephthalamide (B1206420) (compound 15). arabjchem.org The energy barrier for this dehydration step to form this compound (17) and water is significant, calculated to be 306.2 kJ/mol. arabjchem.org

The mechanism involves the transfer of a hydrogen atom from the amide group's nitrogen to the oxygen, forming an OH group, which then facilitates the elimination of a water molecule. arabjchem.org

Conversely, this compound can undergo further reactions. It can participate in a hydrogen transfer reaction with an energy barrier of 166.9 kJ/mol. arabjchem.org A more energy-intensive pathway is its dehydration to form 1,4-dicyanobenzene, which requires overcoming a substantial energy barrier of 307.3 kJ/mol. arabjchem.org This high energy requirement makes the dehydration of the amide to a nitrile a difficult process. arabjchem.org The conversion of amides to nitriles is a common synthetic strategy, often requiring specific dehydrating agents like cyanuric chloride or propanephosphonic anhydride (B1165640) (T3P®). tcichemicals.comgoogle.com

Role of Catalysts and Reagents in Reaction Selectivity

The selectivity of reactions involving this compound is highly dependent on the choice of catalysts and reagents. This allows for the targeted synthesis of various derivatives by controlling which functional group—the amide or the nitrile—reacts.

For instance, in the thionation of this compound using Lawesson's reagent, the addition of boron trifluoride-diethyl ether complex (BF₃·OEt₂) as a Lewis acid dramatically alters the selectivity. researchgate.netthieme-connect.com Without the additive, the reaction can be complex, but with BF₃·OEt₂, the nitrile group is selectively converted to a thioamide, leaving the amide group untouched. researchgate.netthieme-connect.com

In hydration reactions, selectivity can also be controlled. Hydrated ionic liquids like tetrabutylammonium (B224687) hydroxide (B78521) have been used for the selective hydration of nitriles to amides. rsc.org For dinitriles such as 1,4-dicyanobenzene, reaction conditions can be tuned to achieve either monohydration to this compound or dihydration to terephthalamide. rsc.org A palladium-arsenic catalytic system has also been shown to be effective for nitrile hydration under neutral pH and moderate temperatures. frontiersin.org

Catalysts are also pivotal in derivatization. For the N-alkylation of benzamides with alcohols, a cobalt-based catalyst (Co-L5@C-800) in the presence of a base like KOH is effective. semanticscholar.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Intramolecular Annulation and Cyclization Mechanisms

Derivatives of this compound serve as important precursors in intramolecular annulation and cyclization reactions to form various heterocyclic structures. These reactions often proceed through domino or cascade mechanisms involving the formation of key intermediates.

One example is the synthesis of 2-amino-4H-benzo[e] arabjchem.orgoxazin-4-ones from ortho-halophenols and cyanamide. diva-portal.orgresearchgate.net This palladium-catalyzed process involves a carbonylation step followed by an intramolecular cyclization. The reaction is proposed to proceed through an N-cyanobenzamide intermediate. diva-portal.orgresearchgate.net This intermediate, formed in situ, then undergoes ring closure to yield the final benzoxazinone (B8607429) product. diva-portal.orgresearchgate.net

In another instance, azido-N-cyanobenzamides have been used in radical cascade cyclization reactions to generate ring-fused N¹-H guanidines. nih.gov Similarly, o-cyanobenzamides can react with alkynes in the presence of a nickel catalyst to synthesize 2-quinolones, a reaction that involves the elimination of benzonitrile (B105546). clockss.org These examples highlight how the reactive groups in this compound derivatives can be strategically employed to construct complex fused-ring systems.

Derivatization Strategies and Functional Group Transformations

Amide N-Alkylation and Acylation

The amide group of this compound and its derivatives can be functionalized through N-alkylation and N-acylation reactions. These transformations are key steps in the synthesis of more complex molecules.

N-Alkylation: This involves the introduction of an alkyl group onto the amide nitrogen. For example, N-alkylation of a primary amine on a benzamide precursor can be achieved sequentially using reagents like methyl iodide and isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). vulcanchem.com Another method for N-alkylation involves the use of alcohols as alkylating agents, which can be facilitated by a cobalt catalyst and a base like KOH. semanticscholar.org The use of catalytic amounts of sodium iodide can also facilitate the substitution reaction in N-alkylation processes. uni-muenchen.de

N-Acylation: This involves the introduction of an acyl group. While direct N-acylation of this compound is less commonly detailed in the provided context, the reverse reaction, the formation of the amide bond, is fundamental. This compound itself is often synthesized by reacting an amine with 4-cyanobenzoyl chloride. uni-muenchen.devulcanchem.com This highlights the reactivity of the corresponding acyl chloride in forming the amide linkage, a principle that would apply to the N-acylation of other amines with 4-cyanobenzoyl chloride.

Modifications at the Cyano Group

The cyano group of this compound is a versatile functional group that can undergo several chemical transformations, providing a pathway to a variety of derivatives. These reactions primarily involve nucleophilic additions to the carbon-nitrogen triple bond.

One of the fundamental reactions of the cyano group is its hydration. Under basic conditions, the nitrile can be hydrolyzed. For instance, the selective hydration of one nitrile group in 1,4-dicyanobenzene can yield this compound. rsc.org Further hydrolysis under more stringent conditions can convert the cyano group into a carboxylic acid, leading to the formation of 4-carboxyamidobenzamide. A proposed mechanism for base-catalyzed hydration suggests that the nitrile group is activated by coordination with a base, which facilitates a nucleophilic attack by a hydroxyl ion. rsc.org

Another significant modification involves the conversion of the cyano group into an amidoxime (B1450833). This transformation is typically achieved by reacting the nitrile with hydroxylamine (B1172632) in the presence of a base like sodium carbonate. nih.gov This reaction broadens the synthetic utility of this compound derivatives, as amidoximes are important building blocks in medicinal chemistry. nih.gov For example, aromatic benzonitrile compounds, synthesized from precursors like 4-cyanobenzoyl chloride, serve as intermediates for the creation of amidoxime-containing molecules. nih.gov

A study combining IR spectroscopy and DFT computations on the conversion of this compound to its azanion (by deprotonation of the amide) revealed that this transformation has only a weak effect on the C≡N stretching frequency. bas.bg This suggests that while the amide portion of the molecule is significantly altered, the cyano group remains relatively stable under these specific anionic conditions, though it remains a site for other chemical reactions. bas.bgvulcanchem.com

Table 1: Selected Reactions at the Cyano Group of this compound Derivatives

| Starting Material | Reagents & Conditions | Product | Reaction Type | Reference |

| 1,4-Dicyanobenzene | Tetrabutylammonium hydroxide (TBAH), EtOH, Reflux (6h) | This compound | Selective Hydration | rsc.org |

| Aromatic Benzonitrile | Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Carbonate (Na₂CO₃), Ethanol (B145695), Reflux | Aromatic Amidoxime | Amidoxime Formation | nih.gov |

| This compound | Aqueous NaOH | This compound Azanion | Deprotonation | bas.bg |

Formation of Complex Heterocyclic Derivatives

This compound and its direct synthetic precursors, such as 4-cyanobenzoyl chloride, are valuable starting materials for the synthesis of complex heterocyclic compounds, particularly those containing nitrogen. These heterocyclic derivatives are of significant interest in fields like medicinal chemistry. nih.govacs.org

A common strategy involves using the reactivity of the amide or a precursor acyl chloride group to link the 4-cyanophenyl moiety to another molecule, which then undergoes cyclization. For example, benzimidazole (B57391) derivatives can be synthesized using this approach. In one method, 4-cyanobenzoyl chloride is reacted with 2-phenylbenzimidazole (B57529) to yield 4-(2-phenyl-1H-benzo[d]imidazole-1-carbonyl)benzonitrile. nih.gov This intermediate, which incorporates the 4-cyanobenzoyl structure, can be further modified, for instance, by converting the cyano group into an amidoxime to create N'-hydroxy-4-(2-phenyl-1H-benzo[d]imidazole-1-carbonyl)benzimidamide. nih.gov This demonstrates a multi-step synthesis where this compound's precursor is key to building a complex heterocyclic system. nih.gov

Similarly, derivatives of 4-cyanobenzoic acid are employed in the construction of other advanced heterocyclic systems like azabenzimidazoles, which have been designed for specific DNA recognition. acs.org In a representative synthesis, 4-cyanobenzoic acid is first converted to its highly reactive acid chloride. This intermediate is then reacted with a substituted diamine to form an amide linkage. Subsequent reactions, including a Suzuki coupling to introduce a second cyano group followed by an acid-catalyzed ring closure, afford the desired azabenzimidazole dinitrile. acs.org This multi-step pathway highlights the role of the this compound structural motif as a foundational component for assembling elaborate heterocyclic frameworks. acs.org

Table 2: Synthesis of Heterocyclic Derivatives from this compound Precursors

| Precursor | Reagents & Conditions | Intermediate/Product | Heterocycle Formed | Reference |

| 4-Cyanobenzoyl chloride | 2-Phenylbenzimidazole, Triethylamine, Dichloromethane | 4-(2-phenyl-1H-benzo[d]imidazole-1-carbonyl)benzonitrile | Benzimidazole | nih.gov |

| 4-Cyanobenzoyl chloride | 2-Amino-6-chloro-3-nitropyridine derivative (diamine) | Amide intermediate for cyclization | Azabenzimidazole | acs.org |

Crystallography and Solid State Chemistry of 4 Cyanobenzamide

Polymorphism of 4-Cyanobenzamide

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key area of study in materials science and solid-state chemistry. This compound (CN-BZM) is a notable example, exhibiting at least two distinct polymorphic forms with significantly different properties. rsc.orgresearchgate.netresearchgate.net These forms arise from different arrangements of the molecules in the crystal lattice, driven by variations in intermolecular interactions. researchgate.netresearchgate.net

Identification and Characterization of Polymorphs (e.g., Form I and Form II)

Two polymorphs of this compound, designated as Form I and Form II, have been identified and characterized through single-crystal X-ray diffraction. researchgate.netresearchgate.net Although they crystallize in different space groups, P21/n for Form I and P21/c for Form II, both belong to the monoclinic crystal system. researchgate.net Form I typically presents as straight, acicular (needle-like) crystals, while Form II adopts a flaky or lamellar morphology. rsc.orgresearchgate.net

The distinct crystal structures result in different physical properties. Form I crystals are noted for their remarkable reversible elastic deformation, whereas Form II crystals are brittle and fracture easily when subjected to external force. rsc.orgresearchgate.net

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II |

|---|---|---|

| Formula | C₈H₆N₂O | C₈H₆N₂O |

| Formula Weight | 146.15 | 146.15 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 3.7377(3) | 7.1484(13) |

| b (Å) | 15.2421(11) | 5.3980(10) |

| c (Å) | 12.0812(9) | 18.232(4) |

| **β (°) ** | 94.755(3) | 97.439(4) |

| **Volume (ų) ** | 686.35(9) | 701.4(2) |

| Z | 4 | 4 |

Data sourced from Wang et al., 2024. researchgate.net

Molecular Stacking Modes and Their Influence on Material Properties

The differences in the mechanical properties of Form I and Form II are a direct consequence of their distinct molecular stacking modes. rsc.orgresearchgate.net

In the structure of Form I , molecules assemble into π-stacked columns. These columns are further organized into an interlocked alignment. rsc.orgresearchgate.net This interlocked arrangement, supported by a network of weak hydrogen bonds, can act as a structural buffer, preventing the long-range sliding of aromatic planes during bending and thus imparting reversible elasticity to the crystals. researchgate.net When an external force is applied, the intermolecular distances within the π-stacked arrays can be compressed or elongated, but the interlocked nature of the columns allows the structure to revert to its original state once the force is removed. researchgate.net

In contrast, Form II features a parallel displaced arrangement of π-stacked arrays. rsc.orgresearchgate.net This type of packing lacks the interlocking features of Form I. Consequently, when stress is applied, the layers are more prone to slip and separate irreversibly, leading to the observed brittleness of the crystals. researchgate.net

Role of Intermolecular Hydrogen-Bonding Interactions in Polymorph Stability

Hydrogen bonds are the primary directional forces governing the assembly and stability of the this compound polymorphs. rsc.orgresearchgate.net In both forms, the most significant interaction is the formation of a centrosymmetric dimer via a pair of N-H···O hydrogen bonds between the amide groups of two molecules. researchgate.net

In Form I , these strong hydrogen bonds create a head-to-head coupled {CN-BZM}₂ dimer. researchgate.net These dimers are then linked into columns, and the columns are held together by a combination of weaker -NH···N≡C and -CH···O=C hydrogen bonds. researchgate.net This robust, three-dimensional network of hydrogen bonds is crucial for the stability of the elastic form. The interplay between the strong dimer-forming bonds and the weaker inter-column bonds is responsible for the unique mechanical properties. rsc.orgresearchgate.net

In Form II , the fundamental amide-to-amide hydrogen-bonded dimer is also present. However, the subsequent arrangement of these dimers is different, involving weaker –HN···N≡C interactions that lead to the parallel, non-interlocked packing. researchgate.net The variation in the strength and directionality of these secondary hydrogen-bonding interactions is a key factor in the formation and relative stability of the two different polymorphs.

Supramolecular Synthons and Packing Motifs

The concept of supramolecular synthons, which are robust and predictable non-covalent interaction patterns, is central to understanding the crystal engineering of this compound. researchgate.netunibas.ch

The primary and most dominant supramolecular synthon in both polymorphs is the amide-amide homosynthon . Specifically, two molecules of this compound form a cyclic motif through a pair of N-H···O hydrogen bonds, which is described by the graph-set notation R²₂(8). researchgate.net This creates a stable, centrosymmetric {CN-BZM}₂ dimer that acts as the principal building block in the crystal structures of both Form I and Form II. researchgate.net

Recrystallization Methods for Polymorph Generation

The generation of specific polymorphs of this compound is achieved through controlled crystallization, often referred to as crystallization engineering. researchgate.net While specific, detailed protocols for this compound are proprietary to the research, the selective crystallization of polymorphs generally relies on manipulating kinetic and thermodynamic factors during crystal growth. Common methods include:

Slow Evaporation : Dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. The choice of solvent and the rate of evaporation can favor the nucleation and growth of a specific polymorph. wikipedia.orgunifr.ch

Slow Cooling : Preparing a saturated solution at an elevated temperature and then cooling it slowly. The cooling rate can be a critical parameter in determining which polymorphic form crystallizes. wikipedia.orgunifr.ch

Solvent/Anti-Solvent Diffusion : Dissolving the compound in a "good" solvent and layering a "poor" solvent (an anti-solvent) on top. Slow diffusion at the interface can induce crystallization, and the choice of the solvent system can direct the outcome towards a desired form. wikipedia.org

For this compound, it has been shown that the two different polymorphs, with their distinct morphologies and properties, can be obtained through a simple recrystallization strategy, highlighting the sensitivity of the self-assembly process to the crystallization conditions. researchgate.net

Supramolecular Chemistry and Non-Covalent Interactions

The solid-state structures of this compound are masterpieces of supramolecular chemistry, where non-covalent interactions meticulously guide molecular self-assembly. The primary interactions at play are hydrogen bonds and π-π stacking.

The architecture of both known polymorphs is founded on the robust R²₂(8) amide-amide hydrogen-bonded dimer. This strong, directional interaction establishes the initial pairing of molecules. The subsequent organization of these dimers into higher-order structures is then directed by a network of weaker, yet crucial, non-covalent forces. These include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the cyanophenyl rings. researchgate.net

It is the specific combination and geometric arrangement of these secondary interactions that dictates which polymorphic form is adopted. In Form I, the interactions conspire to create interlocked columns, leading to elasticity. In Form II, a different arrangement leads to parallel sheets, resulting in brittleness. rsc.org This demonstrates a fundamental principle of crystal engineering: subtle modifications in the hierarchy and directionality of non-covalent interactions can lead to crystalline materials with dramatically different macroscopic properties.

Hydrogen Bonding Networks in this compound Crystals

The primary organizing force in this compound crystals is hydrogen bonding, originating from the amide (-CONH₂) group. In Form I, two identical this compound molecules are connected by N-H···O hydrogen bonds between their adjacent amide groups. researchgate.net This interaction, with a reported N···O distance of 2.911 Å, results in a stable, head-to-head coupled {CN-BZM}₂ dimer. researchgate.net

In contrast, the hydrogen bonding network in Form II is more extensive. Each this compound molecule is described as being "tightly frozen" by four hydrogen bonds, creating supramolecular sheets. researchgate.net These sheets are formed through weak –HN···N≡C interactions that link dimers, resulting in a slightly corrugated layer structure. researchgate.net This difference in hydrogen bonding contributes to the distinct mechanical properties of the two polymorphs.

Table 1: Hydrogen Bond Parameters in this compound Polymorphs

| Polymorph | Interaction Type | Description | Key Distance (Å) | Reference |

|---|---|---|---|---|

| Form I | N-H···O | Forms a head-to-head coupled dimer between two amide groups. | 2.911 (N···O) | researchgate.net |

| Form II | -HN···N≡C | Connects dimers to form corrugated layers. | - | researchgate.net |

π-Stacking Interactions and Aromatic Contacts

Alongside hydrogen bonding, π-stacking interactions between the cyanophenyl rings are crucial in defining the crystal architecture. georgetown.eduwikipedia.org In Form I, the {CN-BZM}₂ dimers assemble into π-stacked columns that feature an interlocked alignment. rsc.orgresearchgate.net This interlocking arrangement is a key factor in its mechanical properties.

Form II exhibits a different arrangement, characterized by a parallel displaced stacking of the {CN-BZM} arrays. rsc.orgresearchgate.net This parallel alignment, in conjunction with the anisotropic hydrogen-bonded layers, results in a structure that is fragile and easily broken. researchgate.net Theoretical calculations and structural analysis confirm that the combination of strong hydrogen-bond coupled dimers and interlocked π-stacked arrays is responsible for the distinct properties of Form I. rsc.orgresearchgate.net

Self-Complementary Hydrogen Bonding Patterns (e.g., DDAA/AADD, DADA/ADAD)

Molecular self-assembly is often guided by self-complementary hydrogen bonding, where molecules possess a sequence of hydrogen bond donors (D) and acceptors (A) that allows them to bind to an identical molecule. rsc.org The amide group can be seen as a DDA unit (two N-H donors, one carbonyl oxygen acceptor). The formation of the head-to-head {CN-BZM}₂ dimer in Form I through two N-H···O bonds is a classic example of a self-complementary motif. This pattern, where the donor sites on one molecule interact with the acceptor sites on the other, is a fundamental principle in supramolecular chemistry. nih.govnih.gov While the DDAA/AADD pattern is generally more stable than DADA/ADAD arrangements, the specific geometry in this compound's dimer formation is a robust and recurring structural element. rsc.orghelsinki.fi

Supramolecular Polymerization and Self-Assembly

The combination of directional hydrogen bonding and π-stacking interactions drives the self-assembly of this compound molecules into well-ordered, higher-order structures that can be described as supramolecular polymers. rsc.org In Form I, the process begins with the formation of the {CN-BZM}₂ dimer via hydrogen bonds. These dimers then serve as building blocks, assembling through π-stacking to form the extended columns. researchgate.netresearchgate.net This hierarchical self-assembly, from molecule to dimer to column, is a key principle in creating organized molecular materials from the bottom up. The benzamide (B126) unit is known to be an effective driver for supramolecular polymerization in various molecular systems. nih.gov

Crystal Engineering and Functional Material Design

The study of this compound's polymorphs provides a clear example of how understanding intermolecular forces can be used to engineer functional materials. acs.orgresearchgate.net The stark difference in the mechanical behavior of Form I and Form II stems directly from their different molecular packing. rsc.orgacs.org

Engineering Mechanical Compliance in Organic Crystals

The reversible elastic deformation of Form I crystals is a direct result of its unique supramolecular architecture. rsc.orgresearchgate.net When an external force is applied, the interlocked nature of the π-stacked columns, which are cross-linked by weak C-H···O and C-H···N hydrogen bonds, allows for slight molecular rearrangement without catastrophic failure. researchgate.net These weak interactions act as "structural buffers," preventing the slippage of molecular planes and allowing the crystal to return to its original shape once the stress is removed. researchgate.netacs.org

In contrast, the crystal structure of Form II lacks this interlocking feature. Its parallel arrangement of π-stacked arrays and anisotropic hydrogen-bonded layers create slip planes within the crystal. researchgate.net Consequently, when a small external force is applied, the crystal fractures easily, exhibiting a brittle nature. researchgate.net This comparison demonstrates that by controlling polymorphism and thus the intermolecular interactions, it is possible to engineer mechanical compliance into organic crystals. rsc.orgacs.org

Table 2: Mechanical Properties of this compound Polymorphs

| Polymorph | Observed Mechanical Property | Underlying Structural Feature | Reference |

|---|---|---|---|

| Form I | Elastic, reversible bending | Interlocked alignment of π-stacked columns, reinforced by weak C-H···O/N interactions. | rsc.orgresearchgate.net |

| Form II | Brittle, fragments under force | Parallel displaced arrangement of π-stacked arrays and anisotropic H-bonded layers. | rsc.orgresearchgate.net |

Structure-Property Relationships for Mechanical Responses (e.g., Elasticity, Brittleness)

The mechanical integrity of this compound crystals is a direct consequence of their internal molecular arrangement. rsc.org A study of its two polymorphs, Form I and Form II, reveals a stark contrast in their response to external stress, with one being elastic and the other brittle. rsc.orgrsc.org

Recent investigations have successfully identified two distinct polymorphs of this compound, termed Form I and Form II. rsc.orgresearchgate.net While both share the same space group, their mechanical behaviors are remarkably different. rsc.org Form I crystals, which are acicular (needle-like), demonstrate reversible elastic deformation. rsc.orgrsc.org In contrast, Form II crystals, which are flaky, are brittle and fracture easily when subjected to external force. rsc.orgresearchgate.net

The key to understanding these different mechanical responses lies in the nuanced architecture of their crystal structures. rsc.org The elasticity of Form I is attributed to a unique combination of strong hydrogen-bond coupled dimers, co-planar inclined H-aggregation, and an interlocked alignment of π-stacked columns. rsc.orgrsc.org This intricate network of non-covalent interactions allows the crystal lattice to accommodate stress through molecular movements, enabling it to revert to its original state after the force is removed. researchgate.net

Conversely, the brittleness of Form II is a result of a parallel displaced arrangement of its π-stacked arrays. rsc.orgrsc.org This configuration is less resilient to mechanical stress, leading to fracture rather than elastic deformation. researchgate.net The table below summarizes the distinct structural features and resulting mechanical properties of the two polymorphs.

| Polymorph | Crystal Habit | Molecular Arrangement | Key Intermolecular Interactions | Mechanical Response |

| Form I | Acicular (needle-like) | Interlocked alignment of π-stacked columns | Strong hydrogen-bond coupled dimers, co-planar inclined H-aggregation | Elastic rsc.orgrsc.org |

| Form II | Flaky | Parallel displaced arrangement of π-stacked arrays | Weaker –HN···N≡C connected dimers | Brittle rsc.orgrsc.orgresearchgate.net |

These findings underscore the critical role of molecular packing and intermolecular forces in dictating the macroscopic mechanical properties of organic crystals. acs.org The ability to engineer specific mechanical responses through polymorphic control of this compound opens avenues for its application in advanced materials. rsc.org

Development of Flexible Photonic Materials

The unique combination of mechanical flexibility and photophysical properties in Form I of this compound makes it a promising candidate for the development of flexible photonic materials. researchgate.netresearchgate.net These materials are of significant interest for applications in flexible optical devices and optoelectronics. acs.org

The elastic nature of Form I crystals allows them to function as flexible optical waveguides. acs.orgresearchgate.net This means they can guide and transmit light even when bent or deformed. This property is particularly valuable for creating robust and adaptable optical components. The crystals of Form I exhibit room-temperature phosphorescence (RTP), a phenomenon where a material continues to emit light after the excitation source is removed. rsc.orgresearchgate.net

A remarkable feature of Form I is its time-dependent, multicolor afterglow. rsc.orgrsc.org Upon cessation of UV irradiation, the crystal's emission color changes from orange to green over a period of about three seconds. rsc.orgresearchgate.net This is in contrast to the brittle Form II, which only emits an orange RTP with a longer lifetime of up to 148.3 ms. rsc.orgrsc.org The dynamic optical properties of Form I are intrinsically linked to its flexible crystal structure. rsc.org The combination of elasticity and tunable phosphorescence in a single-component organic crystal is a significant advancement for flexible photonic materials. researchgate.net The potential to modulate optical properties through mechanical deformation is a key area of research. acs.org

The photophysical properties of the two polymorphs are summarized in the table below.

| Polymorph | Mechanical Property | Photophysical Property | Emission Characteristics | Potential Application |

| Form I | Elastic | Room-Temperature Phosphorescence (RTP) | Time-dependent multicolor afterglow (orange to green) rsc.orgrsc.org | Flexible photonic materials, optical waveguides researchgate.netacs.org |

| Form II | Brittle | Room-Temperature Phosphorescence (RTP) | Orange afterglow (lifetime up to 148.3 ms) rsc.orgrsc.org | - |

The successful integration of both mechanical flexibility and unique photonic properties in this compound polymorphs demonstrates the potential of "crystallization engineering" to design multifunctional organic materials. rsc.orgresearchgate.net This approach allows for the fine-tuning of molecular stacking to achieve desired characteristics for applications in areas like flexible displays, sensors, and optical circuits. acs.orgchinesechemsoc.org

Computational and Theoretical Studies of 4 Cyanobenzamide

Quantum Chemical Calculations

Quantum chemical calculations have been extensively applied to understand the electronic structure, geometry, and energetic properties of 4-cyanobenzamide and its corresponding anionic form (azanion). These studies typically employ various levels of theory to provide a comprehensive picture of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. aimspress.com The B3LYP functional, often paired with the 6-31++G** basis set, has been a common choice for investigating this compound. bas.bg

Studies have focused on the structural and spectral changes that occur when this compound is converted into its azanion (the deprotonated form at the amide nitrogen). bas.bg DFT calculations predict that the neutral this compound molecule is non-planar, while its azanion adopts a planar structure. bas.bgresearchgate.net This planarization is a result of significant structural changes occurring at and near the newly formed anionic center. researchgate.netresearchgate.net

The application of DFT extends to understanding the energetics of reactions involving this compound. For instance, in studies related to the degradation of polymers, DFT (specifically the M06/cc-pVDZ method) has been used to calculate the energy barriers for reactions where this compound is an intermediate, such as dehydration reactions. arabjchem.org DFT calculations have also been employed to optimize the geometry of more complex molecules containing the this compound moiety, using methods like B3LYP at the 631G* approximation level. acs.orgnih.gov

The total energies, corrected for zero-point vibrational energy (ZPVE), for the this compound molecule and its two possible anionic conformers have been calculated using the B3LYP/6-31++G** level of theory. bas.bg

Table 1: Calculated Total Energies of this compound and its Azanions (B3LYP/6-31++G )**

| Species | Conformer | Corrected Total Energy (Ecorr, in hartree) | Relative Energy (ΔE, in kJ·mol⁻¹) |

|---|---|---|---|

| Molecule | 1 | -493.102417 | 0.00 |

| Azanion | 2 | -492.558760 | 1427.37 |

| Azanion | 3 | -492.546949 | 1458.38 |

Data sourced from Bulgarian Chemical Communications, Volume 40, Number 4 (pp. 520–525) 2008. bas.bg

Alongside DFT, ab initio methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) have been utilized to study this compound. bas.bg The HF method, which does not include electron correlation, has been used with the 6-31++G** basis set for force field computations and geometry optimization. bas.bg

MP2 theory, which incorporates electron correlation effects, provides a higher level of accuracy for certain properties. Calculations at the MP2/6-311++G** level of theory have been performed to determine protonation and deprotonation energies. researchgate.netresearchgate.net These calculations have been instrumental in assessing the acidity of the compound. researchgate.netnih.gov Conformational analysis using MP2/6-31G** has also been reported, showing a very small energy difference between the syn and gauche conformers of related molecules, indicating a low barrier to rotation. researchgate.net

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for structural elucidation. libretexts.org A combined experimental and computational approach has been used to analyze the infrared (IR) spectrum of this compound and its azanion. bas.bg

Upon conversion of this compound to its azanion, distinct changes in the vibrational frequencies of its key functional groups are observed and predicted by calculations:

ν(C≡N): The cyano stretching band shows only a weak effect upon deprotonation. bas.bgresearchgate.net

ν(C=O) and ν(C-N): The amide carbonyl and carbon-nitrogen stretching bands exhibit strong effects. bas.bgresearchgate.net In the azanion, these vibrational modes become strongly delocalized and contribute to several different vibrations, a phenomenon well-captured by DFT calculations. bas.bg

Theoretical frequency calculations (B3LYP/6-31++G**) show good agreement with experimental data, particularly after scaling. bas.bg This agreement allows for confident assignment of the observed spectral bands to specific molecular vibrations. bas.bg

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental (CDCl₃) | Theoretical (B3LYP/6-31++G**, Scaled) |

|---|---|---|

| ν(C≡N) | 2233 | 2235 |

| ν(C=O) | 1683 | 1684 |

| ν(C-N) | 1395 | 1392 |

Data sourced from Bulgarian Chemical Communications, Volume 40, Number 4 (pp. 520–525) 2008. bas.bg

The molecule of this compound is understood to exist in a single stable conformation. bas.bg However, its azanion can theoretically exist in two different conformations. bas.bg Energy calculations using DFT (B3LYP/6-31++G**) show a significant energy difference between these two anionic conformers (31.01 kJ·mol⁻¹), indicating that one conformer is strongly predominant. bas.bg

Computational studies on the polymorphic forms of this compound (CN-BZM) reveal how different molecular packing arrangements in the crystal lattice affect its physical properties. researchgate.netrsc.org Theoretical calculations have been used to understand the relationship between crystal structure and properties like mechanical flexibility and room-temperature phosphorescence. rsc.org For example, in one polymorphic form, strong hydrogen bonds lead to the formation of a centrosymmetric dimer, {CN-BZM}₂, which then arranges into interlocked π-stacked arrays. rsc.org These subtle differences in conformation and intermolecular interactions, explorable through computational models, are responsible for vastly different macroscopic properties. researchgate.netrsc.org

The acidity and basicity of a molecule are quantified by its deprotonation energy (DE) and proton affinity (PA). These values for this compound have been investigated using both DFT (B3LYP/6-311++G) and MP2 (MP2/6-311++G ) levels of theory. researchgate.netresearchgate.netnih.gov The deprotonation energy is defined as the energy difference between the anion and the neutral molecule (for their most stable conformers). bas.bgnih.gov

Calculations show that the deprotonation energy of this compound can be correlated with its pKa value, suggesting it is a moderately weak N-H acid. bas.bg The calculation of proton affinities and deprotonation energies is crucial for understanding a molecule's behavior in proton transfer reactions. nih.gov

Table 3: Calculated Deprotonation and Protonation Energies for Related Species (kcal/mol)

| Method | Property | Gas Phase | In Solution (Water/CPCM) |

|---|---|---|---|

| B3LYP/6-311++G | Proton Affinity | Higher in Gas Phase | Lower in Solution |

| MP2/6-311++G | Deprotonation Energy | 303.7 | 272.0 |

Data sourced from ResearchGate and PMC articles. researchgate.netnih.gov

Energy Landscape and Conformational Analysis

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on single, static molecules (or small clusters), molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. acs.org MD simulations provide insights into the motion, conformational changes, and interactions of molecules in a more realistic environment, such as in solution or embedded in a lipid bilayer. whiterose.ac.uknih.gov

For complex systems involving derivatives of this compound, MD simulations have been employed to understand ligand-protein interactions. whiterose.ac.uknih.gov For example, simulations of pentamidine (B1679287) analogues containing cyanobenzamide moieties were used to rationalize their structure-activity relationships and interactions within a transmembrane protein domain. whiterose.ac.uk Similarly, MD simulations have been used to assess the stability of protein-ligand complexes involving benzimidazole (B57391) derivatives of this compound, highlighting the importance of hydrogen bonding in maintaining the complex's stability over time. nih.gov These simulations, often run for nanoseconds, track the positions and velocities of atoms, providing a dynamic picture of molecular interactions that is inaccessible through static quantum calculations alone. nih.gov

Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. ajol.info This method partitions crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density, allowing for a detailed examination of close contacts between neighboring molecules. ajol.info For this compound, this analysis, combined with energy framework calculations, has been crucial in understanding the forces governing its crystal packing and properties.

Two distinct polymorphs of this compound, Form I and Form II, have been identified, each displaying different mechanical and photophysical properties due to their unique molecular stacking. researchgate.net Energy framework analysis, calculated using density functional theory (DFT), reveals the nature and magnitude of the intermolecular interaction energies within these crystalline forms. These calculations illustrate the topology of how molecules interact with their neighbors, highlighting the dominant forces responsible for the stability of the crystal packing. researchgate.net

In one study, energy frameworks were calculated using the B3LYP hybrid functional with the 6-31G(d,p) basis set and included Grimme's D2 dispersion correction. acs.org This analysis quantified the key interactions, such as π···π stacking and C–H···π interactions, which are critical to the material's properties. acs.org For example, at low temperatures (100 K), the energies for these interactions were found to be -38.5 kJ mol⁻¹ for π···π interactions and between -12.3 and -23.0 kJ mol⁻¹ for C–H···π interactions. acs.org The analysis demonstrated that strong hydrogen-bond coupled dimers, co-planar H-aggregation, and interlocked π-stacked arrays are collectively responsible for the distinct properties observed in Form I, such as its elastic flexibility and multicolor afterglow. researchgate.net

Table 1: Calculated Intermolecular Interaction Energies in a this compound Crystal at 100 K

| Interaction Type | Calculated Energy (kJ mol⁻¹) |

|---|---|

| π···π Interactions | -38.5 acs.org |

| C–H···π Interactions | -12.3 to -23.0 acs.org |

Conceptual DFT for Reactivity Prediction

Theoretical studies on the reaction mechanisms involving this compound have provided specific energetic data. For instance, the formation of this compound via the dehydration of terephthalamide (B1206420) has been modeled. The process involves an initial hydrogen transfer within the terephthalamide molecule, which has an energy barrier of 165.2 kJ/mol. arabjchem.org The subsequent dehydration step to yield this compound and water must overcome a significantly higher energy barrier of 306.2 kJ/mol. arabjchem.org

Furthermore, the subsequent reactivity of this compound has also been explored. The molecule can undergo another hydrogen transfer, followed by dehydration, to form 1,4-diisocyanobenzene. arabjchem.org The energy barriers for these steps have been calculated to be 166.9 kJ/mol for the H-transfer and 307.3 kJ/mol for the final dehydration. arabjchem.org These computational findings highlight that the dehydration steps are the most energetically demanding processes in this reaction sequence. arabjchem.org

Table 2: Calculated Energy Barriers for Reactions Involving this compound

| Reaction Step | Reactant(s) | Product(s) | Energy Barrier (kJ/mol) |

|---|---|---|---|

| Isomerization | Terephthalamide | Compound 16 | 165.2 arabjchem.org |

| Dehydration | Compound 16 | This compound + H₂O | 306.2 arabjchem.org |

| H-Transfer | This compound | Isomer of this compound | 166.9 arabjchem.org |

| Dehydration | Isomer of this compound | 1,4-Dicyanobenzene + H₂O | 307.3 arabjchem.org |

Computational Crystallography and Polymorph Prediction

Computational crystallography is a field that uses theoretical models to predict and analyze the crystal structures of materials. researchgate.net These methods, which include classical force-field simulations and DFT-based approaches, can predict the existence of different polymorphic forms of a compound and help interpret their mechanical and physical properties. researchgate.net

For this compound, computational studies have been key to understanding its polymorphic behavior. researchgate.networldscientific.com Researchers have identified two polymorphs, Form I and Form II, which arise from different arrangements of intermolecular hydrogen bonds. researchgate.net These distinct packing modes lead to dramatically different physical characteristics. Form I crystals are described as straight and acicular (needle-like) and exhibit reversible elastic deformation. researchgate.net In contrast, Form II crystals grow in a curved, belt-like morphology and display plastic bending. researchgate.net

The underlying reason for these different mechanical responses lies in the molecular-level organization. Theoretical calculations and structural analysis show that in Form I, an interlocked alignment of π-stacked columns, coupled with strong hydrogen-bonded dimers and co-planar H-aggregation, allows the structure to deform elastically. researchgate.net The different supramolecular arrangement in Form II results in its plastic nature. researchgate.net This ability to predict and explain how subtle changes in crystal packing lead to significant changes in material function is a major contribution of computational crystallography. researchgate.netresearchgate.net

Table 3: Comparison of this compound Polymorphs

| Feature | Form I | Form II |

|---|---|---|

| Crystal Habit | Straight, acicular (needle-like) researchgate.net | Curved, belt-like researchgate.net |

| Mechanical Behavior | Reversibly elastic researchgate.net | Plastic bending researchgate.net |

| Molecular Packing | Interlocked alignment of π-stacked columns researchgate.net | Different supramolecular assembly researchgate.net |

| Photophysical Property | Time-dependent multicolor afterglow researchgate.net | Not specified |

Table 4: Compound Names Mentioned in This Article

| Compound Name |

|---|

| This compound |

| Terephthalamide |

| 1,4-Dicyanobenzene (1,4-diisocyanobenzene) |

Spectroscopic Characterization in Advanced Research

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule. amazonaws.comjapsonline.com For a vibration to be IR active, there must be a change in the dipole moment of the molecule, whereas for a vibration to be Raman active, a change in the polarizability of the electron cloud is necessary. japsonline.com These two methods often provide complementary information about molecular structure. amazonaws.com

The conversion of 4-cyanobenzamide into its corresponding azanion (by deprotonation of the amide group) induces significant changes in its vibrational spectrum, which have been studied using both experimental and computational approaches. yok.gov.trnih.gov The formation of the azanion results in substantial structural and electronic reorganization, primarily localized at and near the newly formed anionic center. yok.gov.trdrugbank.com

A key observation is the pronounced effect on the amide-related vibrations. yok.gov.tr Upon deprotonation, the carbonyl (C=O) stretching frequency, a very strong band in the neutral molecule, experiences a significant decrease. yok.gov.trdrugbank.com For instance, a calculated decrease of 132 cm⁻¹ and a measured decrease of 122 cm⁻¹ have been reported. yok.gov.tr This shift indicates a weakening of the C=O double bond character. In contrast, the conversion has a relatively weak effect on the cyano (C≡N) stretching band. yok.gov.trnih.gov

Furthermore, computational studies show that in the azanion, the C=O and C–N vibrational modes become strongly delocalized, each participating in several different vibrations. yok.gov.trdrugbank.com This delocalization is a consequence of the altered electronic structure of the planar azanion, which contrasts with the non-planar conformation of the parent this compound molecule. yok.gov.tr

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the theoretical vibrational frequencies of this compound and its derivatives. yok.gov.trrsc.org These theoretical predictions are then compared with experimental IR and Raman data to validate the calculations and aid in the assignment of complex spectral bands. slideshare.netlibretexts.org

Studies have shown a good agreement between experimental frequencies and scaled theoretical frequencies calculated using methods like B3LYP with basis sets such as 6-31++G**. yok.gov.tr The mean absolute deviation between experimental and scaled theoretical frequencies has been reported to be around 17.8 cm⁻¹, which is typical for DFT calculations on molecules containing cyano or carbonyl groups. yok.gov.tr An excellent linear correlation is often observed, with correlation coefficients (R) as high as 0.99968, allowing for the reliable use of correlational scaling for theoretical frequencies. yok.gov.tr This strong correlation between theory and experiment provides a high degree of confidence in the assignment of vibrational modes and the understanding of the molecule's structural properties. yok.gov.trlibretexts.org

Table 1: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibration | Experimental (DMSO/DMSO-d6) yok.gov.tr | Scaled Theoretical (B3LYP/6-31++G**) yok.gov.tr |

|---|---|---|

| ν(C≡N) | 2231 | 2244 |

| ν(C=O) | 1667 | 1656 |

Confocal Raman spectroscopy is a valuable technique for analyzing the spatial distribution of chemical components within a sample with high resolution, both laterally and in depth. nih.govspectrabase.com This method has been effectively used to study the distribution of this compound when coupled to other materials, such as resin beads used in solid-phase synthesis. youtube.com

In such studies, this compound acts as a Raman probe. The strong and distinct Raman stretching transition of its cyano (C≡N) group, which appears around 2230 cm⁻¹, is easily resolved from the spectral bands of the host material, like a polystyrene resin. youtube.com By mapping the intensity of this specific Raman band across the sample, a detailed image of the spatial distribution of the coupled this compound can be generated. nih.govyoutube.com Research has shown that this method can achieve an in-plane resolution of 1 micrometer and a depth resolution of about 4 micrometers. youtube.com Studies on both dry and swollen resin beads have revealed that the distribution of this compound is essentially uniform throughout the bead. youtube.com

Correlation of Theoretical and Experimental Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, NMR spectra have been recorded in various deuterated solvents, with Dimethyl sulfoxide-d6 (DMSO-d6) being commonly used. In the ¹H NMR spectrum in DMSO-d6, the protons of the amide group (NH₂) typically appear as two broad singlets. The aromatic protons show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring, appearing as two distinct doublets. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the cyano carbon, and the four different carbons of the aromatic ring.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | DMSO-d6 | 8.26 (s, 1H) | NH | |

| 8.03 (d, 2H, J=8.4 Hz) | Aromatic CH | |||

| 7.96 (d, 2H, J=8.4 Hz) | Aromatic CH | |||

| 7.7 (s, 1H) | NH | |||

| ¹³C | DMSO-d6 | 166.91 | C=O | |

| 138.70 | Aromatic C | |||

| 132.87 | Aromatic CH | |||

| 128.68 | Aromatic CH | |||

| 118.4 (approx.) | C≡N | Inferred |

Note: The exact assignment of the quaternary aromatic carbons and the cyano carbon can vary slightly between sources and may be confirmed by advanced 2D NMR techniques. The values provided are representative.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (molecular weight: 146.15 g/mol ) would be expected to show a molecular ion peak [M]⁺ at m/z 146. A primary fragmentation pathway for amides involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this would lead to the loss of the amino radical (•NH₂) to form the highly stable 4-cyanobenzoyl cation, which would be observed at m/z 130. This ion can further lose a molecule of carbon monoxide (CO) to produce the benzonitrile (B105546) cation at m/z 103. These fragments are characteristic of the benzamide (B126) structure. For comparison, the GC-MS of the related compound 2-cyanobenzamide (B92452) shows a top peak at m/z 146 and a second-highest peak at m/z 103.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 147.05530 | 132.7 |

| [M+Na]⁺ | 169.03724 | 144.0 |

Data sourced from PubChemLite, calculated using CCSbase.

Photoluminescence Spectroscopy (e.g., Room-Temperature Phosphorescence (RTP) Studies)

This compound has attracted considerable attention for its interesting photoluminescent properties, particularly its ability to exhibit room-temperature phosphorescence (RTP) in the crystalline state. RTP is a phenomenon where a material continues to emit light for a noticeable time after the excitation source is removed.

Research has shown that this compound can exist in different polymorphic forms, which are distinct crystalline structures of the same molecule. These polymorphs can display different RTP characteristics. The luminescent behavior is highly dependent on the molecular stacking mode within the crystal, which is governed by weak intermolecular interactions like hydrogen bonds. The formation of specific molecular aggregates and the rigidity of the crystal lattice can effectively suppress non-radiative decay pathways, allowing for the observation of phosphorescence at room temperature. Some polymorphic crystals of this compound have been reported to exhibit a discolored afterglow that shifts from orange to green after the removal of a UV lamp, highlighting its potential in applications like anti-counterfeiting. The interplay between molecular packing and the resulting photophysical properties, such as RTP and even mechanical compliance, is an active area of materials science research.

Applications in Materials Science and Advanced Technologies

Flexible Optoelectronics

The field of flexible optoelectronics, which seeks to create bendable and lightweight electronic and photonic devices, has found a promising candidate in 4-Cyanobenzamide. acs.org Organic crystals are typically brittle, but certain polymorphs of this compound exhibit remarkable mechanical flexibility. researchgate.netacs.org This compliance allows the crystals to function as efficient optical waveguides, capable of transmitting light even when bent. acs.org

Research has demonstrated that specific polymorphic forms of this compound can be grown as needle-like crystals. researchgate.netresearchgate.net These crystals can be elastically deformed, bending to significant curvatures (over 90°) and returning to their original straight shape when the force is removed. researchgate.net This property is crucial for applications in flexible optical circuits and sensors that can withstand mechanical stress. researchgate.netacs.org The ability to guide and, in some cases, amplify light within these flexible crystalline structures opens avenues for their use in flexible lasing media and other advanced photonic devices. acs.org

Anti-Counterfeiting Technologies

The unique photophysical properties of this compound polymorphs provide a sophisticated tool for anti-counterfeiting technologies. researchgate.netresearchgate.net Security measures increasingly rely on materials with complex, difficult-to-replicate optical signatures. veritech.innanomatrixsecure.com Certain crystalline forms of this compound exhibit dual functionalities: mechanical compliance and room-temperature phosphorescence (RTP). researchgate.netresearchgate.net

RTP is a phenomenon where a material continues to glow after the excitation light source is removed. One polymorph of this compound displays an unusual time-dependent multicolor afterglow, shifting from orange to green over a period of seconds. researchgate.netresearchgate.net This dynamic, multi-stage emission is a highly distinctive characteristic that is extremely difficult to counterfeit. Such a feature could be incorporated into security inks, labels, or barcodes to create a verifiable and secure authentication method. veritech.ingoogle.com

Organic Crystalline Materials with Tunable Mechanical Properties

A key area of innovation lies in the ability to control the mechanical properties of organic materials through crystal engineering. This compound serves as an exemplary model for this approach. researchgate.netacs.org By carefully controlling crystallization conditions, at least two distinct polymorphs of this compound can be produced. researchgate.netresearchgate.net While chemically identical, these polymorphs exhibit vastly different mechanical behaviors. researchgate.net

Form I: This polymorph grows as elastic, needle-like crystals. researchgate.net Its structure is characterized by an interlocked alignment of π-stacked columns, which allows the crystal to undergo reversible elastic deformation. researchgate.netresearchgate.netresearchgate.net

Form II: This polymorph is brittle and fragments easily when subjected to external force. researchgate.net

The dramatic difference in mechanical response is directly attributed to the different molecular packing arrangements within the crystal lattice. researchgate.net This ability to select for either elasticity or brittleness simply by changing crystallization methods demonstrates how a single molecule can be used to create materials with tailored mechanical properties for specific applications, from flexible sensors to more rigid electronic components. acs.orgacs.org

| Polymorph | Observed Mechanical Property | Key Structural Feature | Associated Optical Property |

|---|---|---|---|

| Form I | Elastic (reversibly bendable) researchgate.net | Interlocked alignment of π-stacked columns researchgate.netresearchgate.net | Time-dependent multicolor room-temperature phosphorescence (RTP) researchgate.net |

| Form II | Brittle (fragments under force) researchgate.net | Different molecular packing pattern researchgate.net | Different RTP emission from Form I researchgate.net |

Ligand Chemistry in Coordination Compounds

The nitrogen atoms in both the cyano and amide groups of this compound allow it to act as a ligand, binding to metal ions to form coordination compounds. This property is exploited in the synthesis of larger, functional macrocycles and frameworks.

Phthalocyanines are large, aromatic macrocycles known for their intense colors and stability, making them valuable as dyes, pigments, and in materials for nonlinear optics and photodynamic therapy. d-nb.inforesearchgate.net Historically, their discovery was linked to the synthesis of o-cyanobenzamide. d-nb.infoyok.gov.tr

More directly, this compound can serve as a precursor for the synthesis of metallated phthalocyanine (B1677752) complexes. emanresearch.org For instance, Nickel (II) phthalocyanine has been synthesized by reacting p-cyanobenzamide with nickel powder at high temperatures. emanresearch.org In this process, four molecules of the cyanobenzamide precursor undergo a template-driven cyclotetramerization around the central nickel ion to form the stable phthalocyanine ring structure. researchgate.netemanresearch.org The resulting complexes are characterized by their intense Q-band absorption in the UV-Vis spectrum and high thermal stability. researchgate.netyok.gov.tremanresearch.org

| Reactant 1 | Reactant 2 | Conditions | Product | Key Characterization |

|---|---|---|---|---|

| p-Cyanobenzamide emanresearch.org | Nickel powder emanresearch.org | Heated at 230°C with a diluent emanresearch.org | Nickel (II) phthalocyanine (Ni-Pc) emanresearch.org | Intense Q-band absorption in UV-Vis spectrum emanresearch.org |

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.govwikipedia.org Their high surface area and tunable pore chemistry make them promising for applications in gas storage, separation, and catalysis. nih.govwikipedia.org

The structure of this compound, with its rigid aromatic core and coordinating functional groups at opposite ends, makes it a theoretically suitable candidate for use as an organic linker in MOF synthesis. While specific MOFs built directly from this compound are not extensively documented in mainstream research, related benzamide (B126) and cyanobenzoic acid derivatives are used as linkers. vulcanchem.comambeed.com The principles of reticular chemistry suggest that molecules like this compound could be employed to build novel, functional MOF architectures. wikipedia.org

Phthalocyanine Synthesis and Characterization

Prodrug Design and Pharmaceutical Development (as a derivative component)

In pharmaceutical development, a prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. cbspd.comresearchgate.net This strategy is often used to improve properties such as solubility, absorption, or to reduce side effects. cbspd.comresearchgate.net

The this compound chemical scaffold is found within various compounds designed for pharmaceutical applications. ontosight.aigoogle.com For example, N-tert-butyl this compound has been identified as a compound within pharmaceutical compositions. google.com While not a prodrug itself in this context, its inclusion highlights the utility of the cyanobenzamide moiety in constructing larger, biologically relevant molecules. The benzamide group is a common feature in many approved drugs, and the cyano group can influence the molecule's electronic properties and metabolic stability. drugbank.comvulcanchem.com Therefore, this compound can serve as a valuable starting material or structural component in the design and synthesis of more complex drug candidates or prodrugs, where it is modified and integrated into a larger active molecule. evitachem.comasm.orguct.ac.za

Chemical Biology Tools (as a component in research compounds)

This compound serves as a crucial structural motif in the synthesis of various research compounds used as tools in chemical biology. Its benzamide core can interact with biological targets, while the cyano group can influence electronic properties and binding affinities. ontosight.ai This makes it a valuable building block for creating molecules designed to probe biological systems, such as inhibiting specific enzymes or acting as ligands for receptors. ontosight.ai

Researchers have incorporated the this compound moiety into more complex molecules to investigate their biological activities. These compounds are often used in high-throughput screening to identify new therapeutic leads. ontosight.ai For instance, derivatives of this compound have been explored for their potential in developing anti-inflammatory, anticancer, and neurological agents. ontosight.ai

Specific examples of research compounds that feature the this compound structure include:

N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide: This compound is of interest in medicinal chemistry for its potential antimicrobial and anticancer properties. The this compound moiety contributes to its ability to bind to enzymes and receptors, potentially disrupting cellular processes like DNA replication in rapidly dividing cells.

4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide: This molecule is noted in pharmaceutical research and is available in chemical libraries for screening against various disease targets. ontosight.ai Its structure suggests potential for interaction with biological targets like enzymes and receptors. ontosight.ai

N-[2-(6-AMINO-4-METHYLPYRIDIN-2-YL)ETHYL]-4-CYANOBENZAMIDE: Classified as a benzamide, this compound is another example of how the this compound scaffold is used in designing molecules for pharmaceutical research. drugbank.com

This compound-Gly-Pro-Leu-Gly-Leu-Phe-Ala-Arg-OH: This peptide, which incorporates this compound, has been used as a substrate on solid supports to study the activity of various enzymes, such as metalloproteinases (MMPs) and thermolysin, using techniques like confocal Raman microscopy. researchgate.net

Table 1: Examples of Research Compounds Containing this compound

| Compound Name | Area of Research | Application/Significance |

| N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide | Medicinal Chemistry | Investigated for potential anticancer and antimicrobial activities; binds to enzymes and receptors. |

| 4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide | Pharmaceutical Research & Drug Discovery | Used in high-throughput screening to identify potential therapeutic agents. ontosight.ai |

| N-[2-(6-AMINO-4-METHYLPYRIDIN-2-YL)ETHYL]-4-CYANOBENZAMIDE | Pharmaceutical Research | A benzamide-class compound designed for biological screening. drugbank.com |

| This compound-Gly-Pro-Leu-Gly-Leu-Phe-Ala-Arg-OH | Enzyme Catalysis | Used as a peptide substrate to assay enzyme activity on solid surfaces. researchgate.net |

| N,N-dibenzyl-4-cyanobenzamide | Organometallic Chemistry | Synthesized for use in studies involving magnesium-based catalysts. osti.gov |

| N-benzyloxy-4-cyanobenzamide | Synthetic Chemistry | An intermediate in the synthesis of amidoximes. researchgate.net |

Catalytic Applications (e.g., as a substrate or derived component)